molecular formula C21H29N6PS B11496894 5-methyl-7-phenyl-2,4-di(piperidin-1-yl)-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide

5-methyl-7-phenyl-2,4-di(piperidin-1-yl)-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine 2-sulfide

Cat. No.: B11496894
M. Wt: 428.5 g/mol
InChI Key: VKIVKANGRAJZPM-UHFFFAOYSA-N
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Description

5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE is a complex organic compound featuring a pyrazolo[3,4-d][1,3,2]diazaphosphinine core. This compound is notable for its unique structure, which includes piperidine and phenyl groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE typically involves multi-step organic reactionsCommon reagents used in these reactions include dimethylformamide (DMF), dimethylacetamide (DMA), and various phosphine reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .

Scientific Research Applications

5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-METHYL-7-PHENYL-2,4-DI(1-PIPERIDINYL)-2,7-DIHYDRO-1H-PYRAZOLO[3,4-D][1,3,2]DIAZAPHOSPHININE 2-SULFIDE is unique due to its combination of piperidine and pyrazolo[3,4-d][1,3,2]diazaphosphinine structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H29N6PS

Molecular Weight

428.5 g/mol

IUPAC Name

5-methyl-7-phenyl-2,4-di(piperidin-1-yl)-2-sulfanylidene-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine

InChI

InChI=1S/C21H29N6PS/c1-17-19-20(25-13-7-3-8-14-25)23-28(29,26-15-9-4-10-16-26)24-21(19)27(22-17)18-11-5-2-6-12-18/h2,5-6,11-12H,3-4,7-10,13-16H2,1H3,(H,23,24,29)

InChI Key

VKIVKANGRAJZPM-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=NP(=S)(N2)N3CCCCC3)N4CCCCC4)C5=CC=CC=C5

Origin of Product

United States

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